Cas no 2137806-47-2 (5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde)
5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-705260
- 2137806-47-2
- 5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde
- 5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde
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- Inchi: 1S/C13H18O3/c1-9(2)13-11(8-14)7-12(16-13)10-3-5-15-6-4-10/h7-10H,3-6H2,1-2H3
- InChI Key: DPLOHQBEVPUTDU-UHFFFAOYSA-N
- SMILES: O1CCC(C2=CC(C=O)=C(C(C)C)O2)CC1
Computed Properties
- Exact Mass: 222.125594432g/mol
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.4Ų
5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705260-0.05g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
| Enamine | EN300-705260-0.1g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 0.1g |
$956.0 | 2025-03-12 | |
| Enamine | EN300-705260-0.25g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 0.25g |
$999.0 | 2025-03-12 | |
| Enamine | EN300-705260-0.5g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
| Enamine | EN300-705260-1.0g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
| Enamine | EN300-705260-2.5g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
| Enamine | EN300-705260-5.0g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
| Enamine | EN300-705260-10.0g |
5-(oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde |
2137806-47-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 |
5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde
5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde: A Comprehensive Overview
5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde is a compound with the CAS registry number 2137806-47-2, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of furan derivatives, which are known for their versatility and biological activity. The molecule consists of a furan ring substituted with an oxane group at the 5-position and an isopropyl group at the 2-position, along with a formyl group at the 3-position. These substituents contribute to its distinct chemical properties and reactivity.
The synthesis of 5-(Oxan-4-yl)-2-(propan-2-yl)furan-3-carbaldehyde involves a multi-step process that typically begins with the preparation of the furan ring system. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring higher yields and improved purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the reaction pathways, making the process more efficient and environmentally friendly.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 5-(Oxan-4-yl)-2-(propan-2-yl)furan derivatives exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for drug development. In particular, their ability to scavenge free radicals and inhibit pro-inflammatory enzymes has been extensively documented in recent research papers. These findings suggest that this compound could be utilized in the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Moreover, 5-(Oxan-4-yll)-substituted furans have been investigated for their potential as building blocks in medicinal chemistry. Their ability to form hydrogen bonds and interact with biological targets makes them valuable in designing bioactive molecules. Recent studies have also highlighted their role in modulating cellular signaling pathways, particularly those involved in cancer progression. This has led to exploratory research into their anti-cancer properties, with promising results in preclinical models.
The structural flexibility of 5-(Oxan-4-yll)-furan derivatives also lends itself well to materials science applications. Researchers have explored their use in polymer synthesis, where they can serve as functional monomers or crosslinking agents. The incorporation of these compounds into polymeric materials has been shown to enhance mechanical properties and thermal stability, opening up new possibilities in advanced material design.
In terms of spectroscopic characterization, 5-(Oxan-4-yll)-furan derivatives exhibit distinct UV-vis absorption profiles due to their conjugated π-systems. This property makes them suitable for use as sensors or indicators in analytical chemistry. Recent work has demonstrated their potential as probes for detecting metal ions or monitoring environmental pollutants, further expanding their utility across diverse scientific domains.
Looking ahead, the continued exploration of 5-(Oxan-4-yll)-furan derivatives is expected to yield further insights into their chemical reactivity and biological effects. Collaborative efforts between chemists, biologists, and material scientists are likely to drive innovation in this area, paving the way for novel applications in medicine, materials science, and beyond.
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